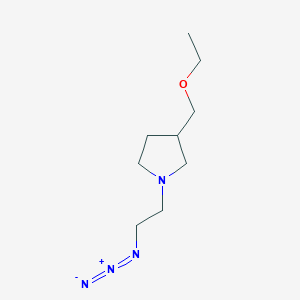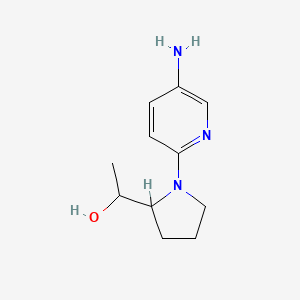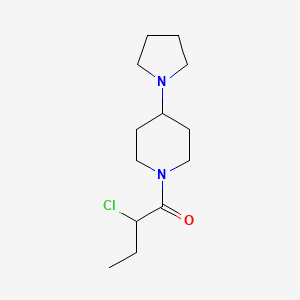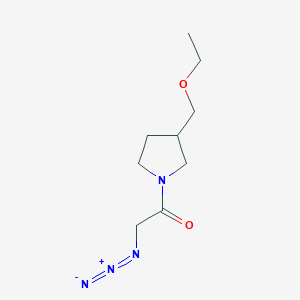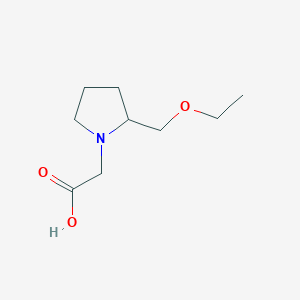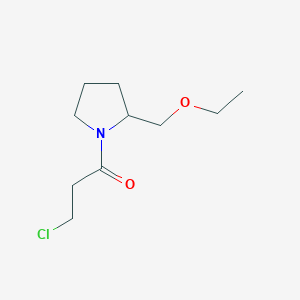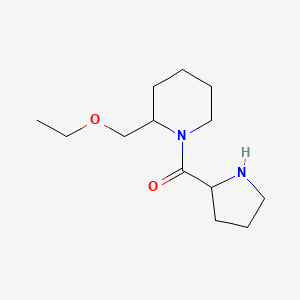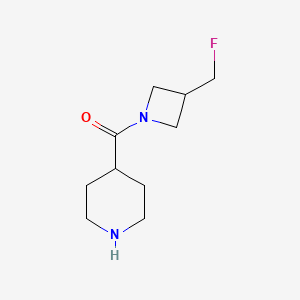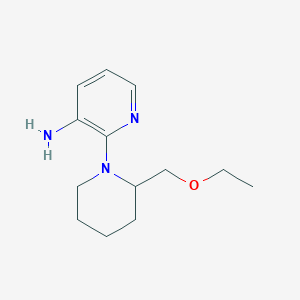
2-(2-(乙氧甲基)哌啶-1-基)吡啶-3-胺
描述
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超分子组装和荧光
- 具有胺官能团的杂环化合物:一项研究探讨了具有胺官能团的杂环化合物的合成,产生了由于分子间和分子内氢键而展示出有趣的晶体结构的物质。这些化合物在固态和溶液态中均显示出强荧光,其中一种表现出显着的二次谐波产生 (SHG),表明在非线性光学和基于荧光的传感器中具有潜在应用 (Raghavaiah 等人,2016 年)。
抗菌活性
- 吡啶衍生物:对由 2-氨基取代的苯并噻唑和 2-氯吡啶-3-羧酸合成的吡啶衍生物的研究揭示了对选定的细菌和真菌菌株具有可变且适度的抗菌活性的化合物。这表明在开发新的抗菌剂方面具有潜在应用 (Patel 等人,2011 年)。
药学应用
- 镇痛剂:合成了新的 4(1H)-吡啶酮衍生物,并评估了它们的镇痛和抗炎活性。研究发现,这些化合物的镇痛活性高于乙酰水杨酸,其中一些显示出显着的抗炎特性。这项研究指出了在疼痛管理和炎症治疗中的潜在应用 (Aytemir 等人,1999 年)。
合成方法
- 哌啶取代化合物:关于 5,8-二氨基取代吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和吡啶并[4′,5′:4,5]噻吩并[2,3-c]异喹啉的合成研究引入了产生具有哌啶取代的化合物的的方法。这些方法为合成具有潜在药学应用的复杂分子提供了新的途径 (Paronikyan 等人,2016 年)。
作用机制
Target of Action
Piperidine and pyridine derivatives are found in a wide variety of pharmaceuticals and natural products . They are known to interact with various biological targets, including receptor tyrosine kinases .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, if the compound targets receptor tyrosine kinases, it might inhibit these enzymes, thereby affecting signal transduction pathways within cells .
Biochemical Pathways
Piperidine and pyridine derivatives can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit receptor tyrosine kinases, they could affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperidine and pyridine derivatives, for instance, are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Inhibitors of receptor tyrosine kinases, for example, can prevent cell growth and proliferation, potentially leading to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its targets .
生化分析
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . This interaction is significant in the context of neurological disorders where cholinesterase inhibitors are used as therapeutic agents.
Cellular Effects
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has been found to enhance the signaling pathways associated with acetylcholine, leading to improved synaptic transmission and cognitive function . Additionally, it has been observed to upregulate the expression of genes involved in neuroprotection and cellular repair mechanisms.
Molecular Mechanism
The molecular mechanism of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine involves its binding interactions with specific biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which enhances cholinergic signaling in the nervous system. Furthermore, 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has been found to modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can result in sustained enhancement of cholinergic signaling and neuroprotective effects.
Dosage Effects in Animal Models
The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neuroprotection without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage result in adverse effects.
Metabolic Pathways
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into different metabolites . These metabolites may have distinct biological activities and contribute to the overall pharmacological effects of the compound. The metabolic pathways of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine also involve interactions with cofactors and other enzymes that modulate its metabolism and clearance from the body.
Transport and Distribution
The transport and distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, including the brain, where it exerts its pharmacological effects. The distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is influenced by factors such as blood-brain barrier permeability and tissue-specific binding proteins.
Subcellular Localization
The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is crucial for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . The compound may undergo post-translational modifications that direct it to specific organelles, where it interacts with target biomolecules. The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is essential for its role in modulating cellular processes and signaling pathways.
属性
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETALFSSBXRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


